(R)-Pulegone Oxide

Description

Contextualization within Monoterpene Chemistry and Derivatives

(R)-Pulegone oxide belongs to the broad class of monoterpenoids, which are C10 hydrocarbons derived from isoprene (B109036) units. wikipedia.org It is specifically a p-menthane (B155814) monoterpene characterized by a ketone group and an epoxide ring. This compound is not typically found in high concentrations in nature but is primarily synthesized from (R)-(+)-pulegone, a major constituent of essential oils from plants like pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). wikipedia.org The synthesis of this compound is most commonly achieved through the epoxidation of (R)-(+)-pulegone using reagents such as alkaline hydrogen peroxide. This process often results in a mixture of diastereomers, which can be separated and characterized using various spectroscopic techniques.

The chemical reactivity of this compound is largely dictated by the presence of the strained epoxide ring and the ketone functional group. These features make it a versatile intermediate in the synthesis of other complex terpenoids and bioactive molecules. For instance, the epoxide ring can undergo nucleophilic attack, leading to the formation of various diol and amino alcohol derivatives.

| Property | Value |

| Chemical Formula | C10H16O2 |

| Molar Mass | 168.23 g/mol |

| Appearance | White Solid |

| CAS Number | 308358-04-5 |

Significance of this compound as a Research Subject and Metabolic Intermediate

The significance of this compound in biological research stems primarily from its role as a key metabolic intermediate in the biotransformation of (R)-(+)-pulegone. In mammals, (R)-(+)-pulegone is metabolized in the liver by cytochrome P450 (CYP) enzymes. researchgate.netinchem.org One of the major metabolic pathways involves the oxidation of (R)-(+)-pulegone to form this compound. inchem.orgnih.gov

This metabolic activation is of particular interest due to the subsequent biotransformation of this compound. It can be further metabolized to form other compounds, some of which have been implicated in the hepatotoxicity associated with high doses of pennyroyal oil. researchgate.netnih.gov Specifically, this compound can be converted to menthofuran (B113398), a known hepatotoxin. nih.govmedchemexpress.com This conversion is believed to proceed through the dehydration of the pulegone (B1678340) oxide intermediate.

The study of this compound's metabolic fate is crucial for understanding the mechanisms of pulegone-induced toxicity. Research has shown that the specific cytochrome P450 isoenzymes involved in the metabolism of pulegone to its toxic metabolites include CYP1A2 and CYP2E1. nih.govnih.govtaylorandfrancis.com Inhibition of these enzymes has been shown to mitigate the toxic effects of pulegone, highlighting the central role of its metabolic activation. researchgate.netnih.gov

Recent research has also explored the potential anti-inflammatory properties of this compound. Studies have indicated that it can suppress the production of pro-inflammatory mediators, suggesting a potential therapeutic application for inflammatory conditions. However, these potential benefits must be carefully weighed against its role in toxic metabolic pathways.

The complex biological activities and its utility as a synthetic building block ensure that this compound will remain a subject of intensive research in both chemistry and biology.

| Research Area | Key Findings |

| Metabolism | This compound is a key intermediate in the hepatic metabolism of (R)-(+)-pulegone, formed via cytochrome P450 oxidation. researchgate.net |

| Toxicology | It is a precursor to the hepatotoxic metabolite menthofuran. nih.gov |

| Synthetic Chemistry | Serves as a versatile intermediate for the synthesis of other terpenoids. |

| Pharmacology | Exhibits potential anti-inflammatory properties by modulating inflammatory pathways. |

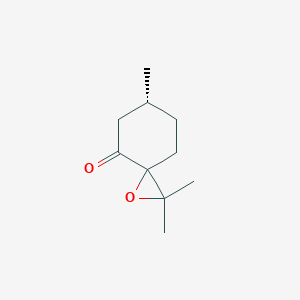

Structure

3D Structure

Properties

IUPAC Name |

(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGTKAUAMKFPM-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452057 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308358-04-5 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R Pulegone Oxide

Stereoselective Epoxidation Strategies

The creation of the epoxide ring on the (R)-pulegone backbone can be achieved with a high degree of stereoselectivity, influencing the spatial arrangement of the resulting molecule.

Oxidation of (R)-Pulegone via Peroxy Acids and Other Oxidants (e.g., m-Chloroperbenzoic Acid, Hydrogen Peroxide)

The epoxidation of (R)-pulegone is commonly carried out using various oxidizing agents. A widely used method involves treating (R)-pulegone with alkaline hydrogen peroxide (H₂O₂/NaOH), which results in a diastereomeric mixture of the corresponding ketoepoxides. This reaction proceeds through an electrophilic addition where the peroxide attacks the electron-deficient double bond of the pulegone (B1678340).

Another effective oxidant is meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of alkenes with m-CPBA is a stereospecific reaction where the configuration of the atoms around the carbon-carbon double bond is conserved. masterorganicchemistry.com This reaction typically occurs via a concerted "butterfly" transition state. masterorganicchemistry.com While m-CPBA can be effective, it is known to sometimes produce harmful byproducts like chlorobenzoic acid. researchgate.net Hydrogen peroxide is often preferred due to its high active oxygen content and the formation of non-toxic byproducts. researchgate.net

The choice of oxidant and reaction conditions can influence the yield and diastereoselectivity of the epoxidation. For instance, epoxidation of pulegone with hydrogen peroxide under lamp irradiation yields a mixture of cis- and trans-isomeric products. scispace.comresearchgate.netresearchgate.net

Table 1: Comparative Analysis of Epoxidation Methods for (R)-Pulegone

| Parameter | H₂O₂/NaOH Method | m-CPBA Method |

|---|---|---|

| Diastereoselectivity | 64:36 (axial:equatorial attack) | Can be higher, favoring syn-addition |

| Yield | Not explicitly high in all documented cases | 43–50% in analogous systems |

| Cost | Generally low | Higher than H₂O₂/NaOH |

| Practicality | Scalable and uses mild conditions | May require anhydrous conditions |

Mechanistic Investigations of Epoxidation Reactions: Peroxide Anion Attack and Oxirane Ring Formation

The mechanism of epoxidation, particularly with alkaline hydrogen peroxide, starts with the deprotonation of hydrogen peroxide by a base like sodium hydroxide, which generates a peroxide anion (OOH⁻). This nucleophilic peroxide anion then attacks the α,β-unsaturated ketone system present in (R)-pulegone. This attack leads to the formation of an intermediate which subsequently closes to form the oxirane (epoxide) ring. The reaction is believed to involve oxirane intermediates, and the final products are formed by the elimination of a water molecule or m-chlorobenzoic acid, depending on the oxidant used. scispace.com

Stereochemical Control and Diastereoselectivity: Influence of Transition States (Endo vs. Equatorial Attack)

The stereochemical outcome of the epoxidation of (R)-pulegone is determined by the direction of the peroxide attack on the double bond. This can occur from two main faces, leading to two different diastereomers. The spatial arrangement of the pulegone skeleton plays a crucial role in determining the favored transition state.

Attack from the axial face is sterically hindered by the C-10 methyl group, leading to the formation of the major diastereomer. Conversely, attack from the equatorial face is less favored due to increased torsional strain, resulting in the minor diastereomer. This leads to a diastereomeric ratio of approximately 64:36 when using alkaline hydrogen peroxide. The resulting diastereomers can be distinguished using spectroscopic methods such as ¹H NMR, where the chemical shifts of specific protons indicate their axial or equatorial orientation. Proper functionalization of the starting material can allow for stereochemical control at the epoxide and spiran carbons. researchgate.net

Table 2: Influence of Attack Trajectory on Diastereomer Formation

| Attack Trajectory | Transition State | Resulting Diastereomer | Ratio | Spectroscopic Signature (¹H NMR) |

|---|---|---|---|---|

| Axial Attack | Endo | Major | 64% | C-3 proton at δ 3.45 (dd, J = 4.2, 11.0 Hz) |

| Equatorial Attack | Exo | Minor | 36% | C-3 proton at δ 3.62 (t, J = 6.8 Hz) |

Enantioselective Synthesis Approaches for Enhanced Chirality

To obtain (R)-pulegone oxide with high enantiomeric purity, enantioselective synthesis strategies are employed. These methods aim to produce one enantiomer in excess over the other.

Asymmetric Catalysis in Epoxidation (e.g., Sharpless Epoxidation)

Asymmetric catalysis is a powerful tool for achieving enantioselective epoxidation. The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless, is a well-known method for the enantioselective epoxidation of allylic alcohols. masterorganicchemistry.com This method utilizes a catalyst system typically composed of titanium isopropoxide, a chiral tartrate ester (like diethyl tartrate), and an oxidant such as tert-butyl hydroperoxide. masterorganicchemistry.com While highly effective for allylic alcohols, its direct application to α,β-unsaturated ketones like pulegone is less straightforward but highlights the potential of catalyst-controlled asymmetric transformations. oulu.fi The development of chiral catalysts, including metal-free synthetic polypeptides, has expanded the scope of asymmetric epoxidation to α,β-unsaturated enones. google.com

Enzymatic Resolution Techniques (e.g., Lipases, Esterases)

Enzymatic resolution is another effective strategy for obtaining enantiomerically enriched compounds. This technique utilizes enzymes, such as lipases and esterases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netscielo.br For instance, lipases can be used for the kinetic resolution of racemic alcohols through enantioselective acylation. scielo.br In the context of pulegone derivatives, enzymatic resolution can be applied to separate diastereomers or enantiomers of precursors or related compounds. Lipases from various sources, such as Candida antarctica and Burkholderia cepacia, have been successfully used for the resolution of cyclic allylic alcohols. researchgate.net This method offers a green and highly selective alternative to traditional chemical methods. aocs.orgmdpi.com

Optimization of Reaction Conditions for Scalability and Reproducibility

Design of Experiments (DoE) in Process Optimization

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing complex processes. scielo.brresearchgate.net Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple process variables to identify critical factors and their interactions. scielo.br This approach is crucial for developing a scalable and robust synthesis for this compound.

The process typically begins with screening designs , such as two-level factorial or Plackett-Burman designs, to identify the most influential variables from a larger set of potential factors. scielo.br For the epoxidation of (R)-pulegone, these factors could include temperature, reaction time, the molar ratio of hydrogen peroxide to the substrate, and the concentration of the base.

Once the critical factors are identified, optimization designs like Central Composite Design (CCD) or Box-Behnken Design (BBD) are employed. scielo.brmdpi.com These designs use a series of experiments to model the relationship between the critical factors and the desired responses (e.g., yield, diastereoselectivity) and to map out a "design space" where the process consistently meets quality specifications. scielo.br

Table 1: Example of a Central Composite Design for Optimization of this compound Synthesis This table illustrates a hypothetical experimental design. The response data are for illustrative purposes.

| Experiment Run | Factor A: Temperature (°C) | Factor B: H₂O₂ (molar eq.) | Response 1: Yield (%) | Response 2: Diastereomeric Ratio (cis:trans) |

| 1 | 10 | 1.1 | 75 | 60:40 |

| 2 | 30 | 1.1 | 85 | 55:45 |

| 3 | 10 | 1.5 | 82 | 65:35 |

| 4 | 30 | 1.5 | 92 | 62:38 |

| 5 | 5 | 1.3 | 78 | 63:37 |

| 6 | 35 | 1.3 | 88 | 58:42 |

| 7 | 20 | 1.0 | 79 | 59:41 |

| 8 | 20 | 1.6 | 90 | 66:34 |

| 9 | 20 | 1.3 | 95 | 64:36 |

| 10 | 20 | 1.3 | 94 | 64:36 |

| 11 | 20 | 1.3 | 96 | 65:35 |

By analyzing the data from such experiments, a mathematical model can be generated to predict the optimal conditions for maximizing both yield and the desired diastereomer, ensuring the process is both efficient and reproducible on a larger scale. researchgate.net

Kinetic Studies for Racemization Control

Maintaining the stereochemical integrity of this compound is paramount. While the epoxidation reaction itself does not directly involve the primary stereocenter of (R)-pulegone, certain reaction conditions could potentially lead to racemization. Kinetic studies are essential to understand the rates of the desired epoxidation reaction versus potential side reactions that could compromise enantiomeric purity.

Racemization can become a concern if the reaction conditions (e.g., excessively strong base or high temperatures) are harsh enough to promote epimerization at the carbon atom adjacent to the ketone. Kinetic resolution is a related principle where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. icjs.us In the synthesis of a single enantiomer like this compound, the goal is to avoid any conditions that would allow for equilibration or racemization.

Kinetic monitoring of the reaction, often using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry, allows researchers to track the enantiomeric excess (ee) of the product over time under various conditions. This helps to identify any reaction parameters that negatively impact stereochemical purity. For instance, a study might investigate the effect of temperature on both the rate of formation of this compound and the stability of its enantiomeric purity.

Table 2: Influence of Temperature on Reaction Rate and Enantiomeric Excess (ee) This table presents hypothetical data to illustrate the concept. The data are representative of typical kinetic study findings.

| Temperature (°C) | Initial Reaction Rate (mol L⁻¹ s⁻¹) | Enantiomeric Excess (ee) at 24h (%) |

| 10 | 0.5 x 10⁻⁴ | 99.5 |

| 25 | 2.1 x 10⁻⁴ | 99.2 |

| 40 | 8.5 x 10⁻⁴ | 97.8 |

| 60 | 2.5 x 10⁻³ | 94.1 |

The data would typically show that while higher temperatures increase the reaction rate, they may also accelerate side reactions that lead to a decrease in enantiomeric excess. icjs.us Therefore, kinetic studies are crucial for finding an optimal balance, ensuring a reasonably fast and efficient reaction that does not compromise the stereochemical integrity of the final product.

Elucidation of R Pulegone Oxide S Metabolic Pathways and Biotransformation Mechanisms

Hepatic Metabolism of (R)-Pulegone Leading to (R)-Pulegone Oxide Formation

The initial step in the metabolic activation of (R)-pulegone involves its oxidation in the liver, a reaction catalyzed by the cytochrome P-450 enzyme system. This process leads to the formation of various metabolites, including the epoxide this compound.

Cytochrome P-450-Mediated Oxidation of (R)-Pulegone

(R)-(+)-Pulegone is oxidized by cytochromes P-450 to reactive metabolites that can initiate hepatotoxicity. tandfonline.comnih.gov The formation of these toxic metabolites is mediated by hepatic microsomal monooxygenases. nih.gov Specifically, the oxidation of the allylic methyl groups of pulegone (B1678340) is a critical step. tandfonline.comnih.gov This oxidation likely proceeds through hydrogen atom abstraction. tandfonline.com One of the primary metabolites formed through this pathway is menthofuran (B113398), which is considered a proximate hepatotoxic metabolite. tandfonline.comnih.govnih.gov The formation of menthofuran involves the oxidation of an allylic methyl group to an allylic alcohol, which then undergoes intramolecular cyclization to form a hemiketal that subsequently dehydrates. tandfonline.comnih.govnih.gov Another metabolic route involves the oxidation of the exocyclic double bond of pulegone, presumably through an epoxide intermediate like this compound, to yield 2,8-dihydroxymenthone. europa.euinchem.org

Role of Specific Human Cytochrome P-450 Isoenzymes (e.g., CYP2E1, CYP1A2, CYP2C19, CYP2A6) in Biotransformation

Several human cytochrome P-450 isoenzymes are involved in the biotransformation of (R)-pulegone. In vitro studies with expressed human liver CYPs have identified CYP2E1, CYP1A2, and CYP2C19 as the primary enzymes responsible for oxidizing (R)-pulegone to menthofuran. nih.goveuropa.eunih.goviarc.frnih.govbelgium.be Among these, CYP2E1 is considered the major contributor to pulegone metabolism, with its activity being significantly higher than that of CYP1A2 and CYP2C19. tandfonline.com While CYP2A6 is not significantly involved in the initial oxidation of pulegone, it does play a role in the subsequent metabolism of menthofuran. nih.goveuropa.euiarc.frbelgium.be

| Enzyme | Role in (R)-Pulegone Metabolism | Kinetic Parameters (Oxidation to Menthofuran) |

|---|---|---|

| CYP2E1 | Major enzyme in the oxidation of pulegone to menthofuran. tandfonline.comtaylorandfrancis.comtaylorandfrancis.com | Km: 29 µM, Vmax: 8.4 nmol/min/nmol P-450. nih.govnih.goviarc.fr |

| CYP1A2 | Contributes to the oxidation of pulegone to menthofuran. nih.govnih.goviarc.frnih.govbelgium.be | Km: 94 µM, Vmax: 2.4 nmol/min/nmol P-450. nih.govnih.goviarc.fr |

| CYP2C19 | Involved in the oxidation of pulegone to menthofuran. nih.govnih.goviarc.frnih.govbelgium.be | Km: 31 µM, Vmax: 1.5 nmol/min/nmol P-450. nih.govnih.goviarc.fr |

| CYP2A6 | Primarily involved in the metabolism of the downstream metabolite, menthofuran, rather than pulegone itself. nih.goveuropa.euiarc.frbelgium.be Menthofuran has been shown to be an inhibitor of CYP2A6. wikipedia.org | Not a primary enzyme for pulegone oxidation. |

Downstream Metabolic Fates of this compound

Once formed, this compound can undergo several metabolic transformations, leading to either detoxification or the formation of more toxic species.

Dehydration to Menthofuran: Mechanism and Toxicological Relevance

This compound can be dehydrated to form menthofuran, a known hepatotoxic metabolite. This transformation can be catalyzed by acid. The formation of menthofuran from pulegone is a key step in its bioactivation to a toxic substance. nih.govnih.gov Menthofuran itself is further metabolized by cytochrome P450 enzymes to reactive intermediates that are implicated in liver damage. nih.gov The hepatotoxicity of pulegone is largely attributed to its metabolite, menthofuran. europa.eu

Hydrolysis to Diols and Subsequent Detoxification via Conjugation Pathways

A significant detoxification pathway for this compound is enzymatic hydrolysis to form diols. This reaction can yield diastereomeric diols. These diols can then be further processed through conjugation pathways, such as glucuronidation, which facilitates their excretion from the body. inchem.org The formation of glutathione (B108866) conjugates is another important detoxification route for pulegone and its metabolites. europa.euinchem.org

Formation of Electrophilic γ-Ketoenals and Covalent Adduct Formation with Biological Macromolecules

A critical toxification pathway involves the metabolic conversion of menthofuran, a downstream product of this compound, into a reactive electrophilic γ-ketoenal, also known as 8-pulegone aldehyde. tandfonline.comnih.govinchem.org This reactive intermediate can be formed from menthofuran via a furan (B31954) epoxide. tandfonline.comnih.gov The γ-ketoenal is highly reactive and can form covalent adducts with nucleophilic groups on biological macromolecules, such as proteins. tandfonline.comnih.govresearchgate.net This covalent binding to cellular proteins is believed to be a key event in the initiation of hepatotoxicity caused by pulegone. tandfonline.comresearchgate.net

Generation of Diastereomeric Mintlactones

The metabolism of (R)-(+)-pulegone can lead to the formation of diastereomeric mintlactones. This process occurs via the oxidation of menthofuran, a primary and hepatotoxic metabolite of pulegone. tandfonline.comtandfonline.comnih.gov Studies have shown that cytochrome P-450 enzymes oxidize menthofuran, leading to the formation of these lactones. tandfonline.comtandfonline.com

A key intermediate in this transformation is 2-hydroxymenthofuran. nih.gov This metabolite subsequently rearranges to form the stable diastereomeric products, mintlactone (B1200661) and isomintlactone. nih.govnih.gov The formation of mintlactones is considered a result of the further oxidation of menthofuran. researchgate.net

Role of Furan Epoxide as an Intermediate or Precursor in Metabolite Formation

A furan epoxide intermediate is critical in the bioactivation of menthofuran, the proximate toxic metabolite of (R)-(+)-pulegone. europa.eunih.gov Investigations using isotopic labeling with H₂¹⁸O and ¹⁸O₂ have provided strong evidence for the formation of a furan epoxide from the cytochrome P-450-mediated oxidation of menthofuran. tandfonline.comtandfonline.comnih.govnih.gov

This highly reactive furan epoxide serves as a precursor to several key metabolites. europa.eu It can rearrange to form an electrophilic γ-ketoenal (8-pulegone aldehyde), which is capable of binding covalently to cellular macromolecules, or it can be hydrolyzed to a dihydrodiol. tandfonline.comnih.govnih.gov This dihydrodiol is the precursor to 2-hydroxymenthofuran, which in turn leads to the formation of the diastereomeric mintlactones. nih.gov Therefore, the furan epoxide is a crucial branch-point intermediate in the pathway leading to both reactive, toxic species and stable, excreted metabolites. tandfonline.comnih.gov

Comprehensive Analysis of Phase I and Phase II Metabolism

The metabolism of pulegone is extensive, involving both Phase I (functionalization) and Phase II (conjugation) reactions to facilitate its elimination from the body. These pathways include hydroxylation, reduction, and conjugation with endogenous molecules like glucuronic acid and glutathione. mdpi.comresearchgate.netiarc.fr

Hydroxylation and Glucuronidation Pathways of Pulegone and its Metabolites

Hydroxylation represents a major Phase I metabolic route for pulegone. mdpi.comtaylorandfrancis.com Cytochrome P450 enzymes catalyze the hydroxylation of pulegone at several positions, including the C5, C9, and C10 positions, to yield various hydroxylated metabolites. iarc.frinchem.orgnih.gov For instance, hydroxylation of the tertiary ring carbon (C5) produces 5-hydroxypulegone. inchem.org Another significant pathway is the allylic oxidation of the isopropylidene group to form 9-hydroxypulegone. inchem.orgnih.gov

Following hydroxylation, these metabolites, along with reduced forms like pulegol (B3191241), undergo Phase II conjugation with glucuronic acid. inchem.orgnih.gov This glucuronidation reaction, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the metabolites, preparing them for biliary and renal excretion. Glucuronides of hydroxylated pulegone and hydroxylated pulegol have been identified as the most abundant biliary metabolites in rats. inchem.orgnih.gov Studies have shown that glucuronide conjugates are approximately twice as abundant as glutathione conjugates in bile. nih.gov

| Metabolic Step | Enzymes Involved | Key Metabolites | Significance |

| Phase I: Hydroxylation | Cytochrome P450 (CYP) enzymes | 5-Hydroxypulegone, 9-Hydroxypulegone, 10-Hydroxypulegone | Introduces a functional group for subsequent conjugation. |

| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronides of hydroxylated pulegone, Glucuronides of pulegol | Increases water solubility for excretion. inchem.orgnih.gov |

Reduction of Carbon-Carbon Double Bonds to Diastereomeric Menthone/Isomenthone Derivatives

A significant detoxification pathway for pulegone involves the reduction of its exocyclic carbon-carbon double bond. taylorandfrancis.com This reaction is catalyzed by (+)-pulegone reductase, an NADPH-dependent enzyme. uniprot.orgpnas.org The reduction is stereoselective and yields two diastereomeric saturated ketones: (-)-menthone (B42992) and (+)-isomenthone. uniprot.orgpnas.org

In peppermint, cytosolic (+)-pulegone reductase synthesizes both (-)-menthone and (+)-isomenthone from (+)-pulegone, typically in a ratio of approximately 70:30. uniprot.org This reduction effectively abolishes the α,β-unsaturated ketone moiety responsible for pulegone's reactivity and toxicity. taylorandfrancis.com These resulting diastereomers can then undergo further metabolism, such as hydroxylation and glucuronidation. mdpi.comresearchgate.neteuropa.eu

| Enzyme | Substrate | Products | Product Ratio (approx.) |

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | (-)-Menthone, (+)-Isomenthone | 70:30 uniprot.org |

Glutathione Adduction and Subsequent Mercapturic Acid Formation

Another crucial Phase II detoxification pathway involves the conjugation of pulegone's reactive metabolites with glutathione (GSH). mdpi.comresearchgate.nettaylorandfrancis.cominchem.org This process is particularly important for neutralizing electrophilic intermediates, such as the γ-ketoenal formed from the menthofuran epoxide. europa.eu The reaction, catalyzed by glutathione S-transferases (GSTs), forms a glutathione adduct. europa.eu

Advanced Spectroscopic and Chromatographic Characterization of R Pulegone Oxide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (R)-pulegone oxide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the epoxidation of (R)-pulegone, two diastereomers, 2a and 2b, can be formed. ¹H NMR is crucial in distinguishing between these isomers. For instance, in one study, the C-3 proton resonance for diastereomer 2a appeared as a doublet of doublets (dd) at δ 3.45 ppm with coupling constants J = 4.2 and 11.0 Hz, which is indicative of an axial configuration. In contrast, the C-3 proton for diastereomer 2b was observed as a triplet (t) at δ 3.62 ppm with a coupling constant J = 6.8 Hz, suggesting an equatorial orientation.

¹³C NMR complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the presence of the epoxide and ketone functionalities. For the parent compound, (R)-(+)-pulegone, characteristic signals are observed, including a carbonyl group around δ 203.7-203.96 ppm. nih.govwho.int Upon epoxidation, shifts in the signals corresponding to the carbons of the former double bond are observed, confirming the formation of the oxirane ring.

NMR is also a powerful tool for the quantification of pulegone (B1678340) and its derivatives in various matrices, such as essential oils and food products. mdpi.comresearchgate.net By using an internal standard, the concentration of this compound can be accurately determined. The selection of an appropriate deuterated solvent is critical for resolving key signals. A mixture of methanol-d₄ and chloroform-d₁ (1:1 v/v) has been shown to be effective for separating pulegone signals, which is also applicable to its oxide. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Pulegone Oxide Diastereomers

| Diastereomer | C-3 Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Configuration |

|---|---|---|---|---|---|

| 2a | Axial | 3.45 | dd | 4.2, 11.0 | Axial |

| 2b | Equatorial | 3.62 | t | 6.8 | Equatorial |

Table 2: Representative ¹³C NMR Chemical Shifts for (R)-(+)-Pulegone nih.govwho.int

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~203.7 - 203.96 |

| Quaternary Olefinic | ~141.82 |

| Tertiary Olefinic | ~131.83 |

| Methine | ~50.84 |

| Methylene | ~32.82, 31.56 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational details of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the molecule. In the diastereomers of pulegone oxide, the hydroxyl group stretching frequency (νOH) can differentiate between them. For example, diastereomer 2a exhibits a band at 3565 cm⁻¹, which is indicative of intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen. In contrast, diastereomer 2b shows a free hydroxyl absorption at 3628 cm⁻¹. The strong carbonyl (C=O) stretching band, typically observed around 1682 cm⁻¹ in the parent pulegone, will also be present in the oxide. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the molecule. For (R)-(+)-pulegone, Raman spectra have been used to analyze its vibrational modes. afjbs.com Similar studies on this compound can provide a more complete picture of its vibrational properties and aid in conformational analysis. Theoretical calculations are often employed in conjunction with experimental IR and Raman data to assign vibrational modes and study different conformers. afjbs.com

Table 3: Characteristic IR Absorption Frequencies for Pulegone Oxide Diastereomers

| Diastereomer | Functional Group | Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| 2a | Hydroxyl (O-H) | 3565 | Intramolecular H-bonding |

| 2b | Hydroxyl (O-H) | 3628 | Free hydroxyl |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, enabling both purity assessment and the separation of its stereoisomers. nih.gov The polarity of pulegone oxide makes it well-suited for normal-phase or reversed-phase HPLC.

For purity assessment, a suitable HPLC method can separate this compound from its starting material, (R)-pulegone, as well as any byproducts from the epoxidation reaction. By using a calibrated detector, such as a UV detector set at an appropriate wavelength (e.g., around 254 nm), the percentage purity of a sample can be accurately determined. mdpi.com

Furthermore, HPLC is instrumental in the isolation of individual stereoisomers. The epoxidation of (R)-pulegone often yields a mixture of diastereomers. Preparative HPLC can be employed to separate these diastereomers in sufficient quantities for further spectroscopic characterization and biological testing. The choice of the stationary and mobile phases is critical for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Enantiomeric Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile compounds like this compound in complex mixtures, such as essential oils. upt.roresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where different components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. For (R)-(+)-pulegone, characteristic mass-to-charge ratio (m/z) peaks are observed at 152 (molecular ion), 81, 67, and 109. nih.gov

GC-MS is also crucial for determining the enantiomeric distribution of chiral compounds when coupled with a chiral GC column. This allows for the separation and quantification of the different enantiomers of pulegone oxide present in a sample. researchgate.net This is particularly important as the biological activities of enantiomers can differ significantly.

Table 4: Key Mass Spectrometry Fragments for (R)-(+)-Pulegone nih.gov

| m/z | Relative Intensity |

|---|---|

| 152 | 9.80 |

| 109 | 8.01 |

| 81 | 16.34 |

| 67 | 11.93 |

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Polarimetry)

Determining the enantiomeric excess (ee) of this compound is critical, as the stereochemistry can significantly influence its biological activity. Several chiral analytical methods are available for this purpose.

Chiral HPLC is a widely used and accurate technique for determining the enantiomeric excess of chiral compounds. mdpi.com By using a chiral stationary phase (CSP), the enantiomers of pulegone oxide can be separated into two distinct peaks. The ratio of the peak areas directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be calculated. For instance, piperitenone (B1678436) oxide, a related compound, has been successfully resolved into its enantiomers using HPLC with a chiral stationary phase. jst.go.jp A similar approach can be applied to pulegone oxide.

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic physical property of a chiral molecule. While polarimetry can be used to determine the enantiomeric excess, it is generally less accurate than chromatographic methods, especially for samples with low optical purity. However, it can be a useful tool for monitoring reactions that involve changes in stereochemistry.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination and Investigation of Intermolecular Interactions

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It provides detailed information about the three-dimensional structure of chiral molecules in solution and is particularly effective for determining their absolute configuration. researchgate.net

The VCD spectrum of a chiral molecule is highly sensitive to its stereochemistry. By comparing the experimental VCD spectrum of this compound with the theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. uchile.cl Density Functional Theory (DFT) is commonly used for these theoretical calculations. researchgate.net

VCD is also a sensitive probe of intermolecular interactions, such as those between the solute and the solvent. researchgate.net Studies on related molecules have shown that the VCD spectrum can be influenced by the solvent, providing insights into how the solvent molecules interact with the chiral solute. afjbs.com This information is valuable for understanding the behavior of this compound in different chemical environments.

Exploration of R Pulegone Oxide S Biological Activities and Mechanistic Pathways

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of essential oils is often attributed to their oxygenated monoterpene components. The epoxide ring in pulegone (B1678340) oxide is a key structural feature believed to be central to its antimicrobial effects.

Direct research on the antibacterial properties of pulegone oxide has demonstrated selective efficacy. An in vitro study evaluated the antimicrobial activity of pulegone oxide against a panel of pathogenic bacteria. The results indicated that the compound exhibits activity against the Gram-positive bacterium Staphylococcus aureus, including a methicillin-resistant strain (MRSA) plu.mx. However, in the same study, pulegone oxide showed no antimicrobial activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa plu.mx.

This selective activity is common among monoterpenoids. For context, a related compound, piperitenone (B1678436) epoxide, has also been studied, showing a minimum inhibitory concentration (MIC) against S. aureus isolates ranging from 32 to 1024 µg/ml, with an average MIC of 172.8 µg/ml frontiersin.orgnih.govresearchgate.net. The same study found that piperitenone epoxide was less effective against E. coli, with an average MIC of 512.2 µg/ml, reinforcing the trend of higher potency against Gram-positive pathogens frontiersin.orgnih.gov.

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Pulegone Oxide | Staphylococcus aureus ATCC 25923 | Active | plu.mx |

| Pulegone Oxide | Methicillin-Resistant S. aureus (MRSA) | Active | plu.mx |

| Pulegone Oxide | Escherichia coli ATCC 25922 | Inactive | plu.mx |

| Pulegone Oxide | Pseudomonas aeruginosa ATCC 27853 | Inactive | plu.mx |

| Piperitenone Epoxide | Staphylococcus aureus (Clinical Isolates) | Active (Avg. MIC: 172.8 µg/ml) | frontiersin.orgnih.govresearchgate.net |

| Piperitenone Epoxide | Escherichia coli (Clinical Isolates) | Active (Avg. MIC: 512.2 µg/ml) | frontiersin.orgnih.gov |

In addition to its antibacterial effects, pulegone oxide has demonstrated notable antifungal properties. The same study that confirmed its activity against S. aureus also found it to be effective against the pathogenic yeast Candida albicans plu.mx. This aligns with findings for other monoterpenes and their oxides, which are known to possess antifungal capabilities. For instance, the parent compound, pulegone, has shown significant activity against C. albicans nih.gov.

Currently, there is a lack of specific research data on the ability of (R)-pulegone oxide to inhibit biofilm formation. However, the broader class of monoterpenes and their derivatives are recognized for their potential to disrupt microbial biofilms mdpi.com. Phenolic monoterpenes like carvacrol, for example, have been reported to inhibit biofilm development in both S. aureus and Salmonella typhimurium mdpi.com. Given this context, the potential antibiofilm activity of pulegone oxide warrants further investigation.

The antimicrobial activity of terpenes is highly dependent on their chemical structure, particularly the presence of functional groups mdpi.com. It is a well-established principle that oxygenated terpenes (terpenoids) generally exhibit greater antimicrobial activity than their non-oxygenated hydrocarbon counterparts um.ac.ir. The introduction of an oxygen-containing group, such as the epoxide in pulegone oxide, can increase the molecule's reactivity and alter its lipophilicity, which can enhance its ability to disrupt microbial cell membranes researchgate.net.

Studies on other monoterpenes support the crucial role of the epoxide group. For example, research on citral and its derivative, citral epoxide, found that the epoxide form demonstrates significantly higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungi latrobe.edu.auresearchgate.net. This suggests that the conversion of the double bond in pulegone to an epoxide ring in pulegone oxide is a key structural modification responsible for its antimicrobial profile.

Chirality-Dependent Biological Interactions

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. The specific three-dimensional arrangement of atoms in stereoisomers can lead to vastly different interactions with chiral biological targets like enzymes and receptors.

While direct comparative studies on the biological activities of different pulegone oxide stereoisomers are limited, the principles of stereochemistry suggest that such differences are highly probable. Pulegone oxide can exist as different stereoisomers, including cis- and trans-isomers, which have been identified in the essential oils of various Mentha species goums.ac.irresearchgate.netjst.go.jpoup.commdpi.com. One study identified a chemotype of Mentha pulegium from Iran that contained cis-pulegone oxide as a major component (45.676%) researchgate.net.

The spatial arrangement of the epoxide ring relative to the other functional groups on the cyclohexane (B81311) ring would result in distinct molecular shapes for the cis- and trans-isomers. A study investigating rotundifolone and its analogues, which included pulegone oxide, concluded that the position of functional groups and the chirality of enantiomers significantly influence pharmacological activity. This strongly implies that the different stereoisomers of pulegone oxide would exhibit varied potency and potentially different types of biological activity.

The efficacy of a bioactive compound is often determined by its ability to bind to a specific molecular target. This binding is analogous to a key fitting into a lock, where the three-dimensional shape of the molecule (its absolute configuration) must be complementary to the binding site of the target protein.

Specific research on the molecular targets of this compound and how its configuration affects binding has not yet been reported. However, the general principle remains that different enantiomers of a chiral molecule interact differently with biological systems. One enantiomer may bind with high affinity to a receptor or enzyme active site, initiating a biological response, while the other enantiomer may bind weakly or not at all. This specificity is because biological targets are themselves chiral, composed of L-amino acids and D-sugars. Therefore, it is highly likely that the (R)-configuration of pulegone oxide is a critical determinant for its interaction with specific, yet-to-be-identified, microbial targets.

Modulation of Endogenous Biological Systems (e.g., Nitric Oxide Levels in Serum)

There is currently a lack of scientific data detailing the effects of This compound on nitric oxide (NO) levels in serum or other biological systems. However, research on other monoterpenes has explored their interactions with nitric oxide pathways. For instance, one study investigated the in vitro antioxidant properties of (-)-isopulegone and its effect on nitric oxide production. The findings indicated that (-)-isopulegone was capable of decreasing the formation of nitric oxide in the tested assay. It is important to emphasize that these results are for a different, though structurally related, compound and cannot be extrapolated to this compound.

Another related compound, piperitenone oxide, has been the subject of pharmacological studies, but its specific impact on nitric oxide levels has not been a primary focus of the available research.

Pharmacological Validation Methodologies in Experimental Studies (In vitro and In vivo Assays)

Due to the absence of studies on the biological activities of This compound related to nitric oxide, there are no specific pharmacological validation methodologies to report for this compound in this context.

Generally, the investigation of a compound's effect on nitric oxide levels involves a combination of in vitro and in vivo assays.

In Vitro Assays:

A common method to assess the direct nitric oxide scavenging activity of a compound is the Griess assay . This colorimetric assay quantifies nitrite, a stable and quantifiable metabolite of nitric oxide. In a typical setup, a nitric oxide donor, such as sodium nitroprusside, is used to generate nitric oxide in a cell-free system. The test compound is added to this system, and its ability to reduce the concentration of nitrite is measured, indicating its NO scavenging potential.

To study the effect on cellular nitric oxide production, cell lines such as macrophages (e.g., RAW 264.7) are often used. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The test compound is then added to the cell culture, and the nitrite concentration in the culture medium is measured using the Griess reagent to determine if the compound inhibits or enhances cellular NO production.

In Vivo Assays:

Chemical Reactivity and Derivatization Studies of R Pulegone Oxide

Thermal and Acid-Catalyzed Rearrangement Reactions

The structural framework of (R)-pulegone oxide is susceptible to rearrangements when subjected to thermal or acidic conditions, leading to a variety of intriguing molecular architectures.

Under acidic conditions, this compound can undergo skeletal rearrangements. For instance, in the presence of hydrochloric acid, the epoxide rearranges to form a γ-ketoenal. This transformation highlights the lability of the epoxide ring and its propensity to open and rearrange to relieve ring strain.

The rearrangement of (+)-cis- and (-)-trans-pulegone oxide catalyzed by zinc bromide in boiling benzene (B151609) results in the formation of the same optically active product, (-)-2,2,5-trimethylcyclohepta-1,3-dione. researchgate.netresearchgate.net This indicates that the stereocenter at C-5 in the product retains the (R)-configuration from the C-1 position of the starting pulegone (B1678340) oxides. oup.com The formation of this 1,3-dione, rather than a 1,2-dione, showcases a specific type of ring expansion rearrangement.

Furthermore, the treatment of α,β-epoxy ketones with solid acid catalysts like zeolites and montmorillonite (B579905) K10 can lead to the formation of α-formyl ketones and/or vicinal diones (1,2-diketones). researchgate.netresearchgate.net The product distribution is often dependent on the specific catalyst and reaction conditions used, offering a pathway to selectively synthesize different types of diketones. researchgate.net A direct synthesis of (5R)-2,2,5-trimethylcycloheptane-1,3-dione from R-(+)-pulegone has also been reported using a mixture of H2O2/HCO2H/H2SO4, proceeding through an epoxypulegone intermediate. afjbs.com

| Starting Material | Catalyst/Conditions | Major Product(s) | Reference(s) |

| This compound | HCl | γ-Ketoenal | |

| (+)-cis- and (-)-trans-Pulegone Oxide | Zinc Bromide, Benzene (boiling) | (-)-2,2,5-Trimethylcyclohepta-1,3-dione | researchgate.netresearchgate.net |

| Cyclic α,β-Epoxy Ketones | Zeolites, Montmorillonite K10 | α-Formyl Ketones, 1,2-Diketones | researchgate.netresearchgate.net |

| R-(+)-Pulegone | H2O2/HCO2H/H2SO4 | (5R)-2,2,5-Trimethylcycloheptane-1,3-dione | afjbs.com |

The rearrangement of α,β-epoxy ketones, including pulegone oxide, often involves a 1,2-carbonyl migration. The feasibility of a concerted mechanism for this migration is linked to the molecule's ability to adopt a specific transition state geometry. Research suggests that the stabilizing effect of neighboring group participation from the carbonyl group is crucial. researchgate.netresearchgate.net This participation is most effective when the molecule can achieve a transition state that resembles a cyclopropyloxenium ion. researchgate.netresearchgate.netmolaid.com The geometry of the starting epoxide and its ability to align the migrating group and the breaking carbon-oxygen bond of the epoxide are critical factors that determine the reaction pathway and the resulting products. researchgate.net Differences in the products obtained from homogeneous versus heterogeneous catalysis in the rearrangement of pulegone oxide suggest that different mechanistic pathways may be at play, underscoring the importance of the reaction environment in dictating the geometric requirements for the rearrangement. researchgate.net

Reactions with Nucleophiles and Electrophiles for Novel Chemical Entities

The electrophilic nature of the epoxide ring in this compound makes it a prime target for nucleophilic attack, while the carbonyl group can react with various electrophiles. These reactivities have been exploited for the synthesis of new and complex molecules.

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Condensation reactions with nitrogenous reactants, such as hydrazines and amines, have been successfully employed to construct novel heterocyclic frameworks. For example, the reaction of epoxypulegone with phenylhydrazine (B124118) and m-dinitrophenylhydrazine in refluxing absolute ethanol (B145695) yields hydroxypyrazolines. researchgate.net

In other work, new benzodiazepine (B76468) compounds have been synthesized by the condensation of orthophenylenediamine and its derivatives with epoxypulegone. researchgate.netimist.maimist.ma Additionally, the reaction of epoxypulegone with aniline (B41778) in the presence of an acid catalyst can lead to the formation of spiro-quinoline diastereoisomers. imist.ma These reactions demonstrate the utility of this compound as a scaffold for building complex heterocyclic systems with potential pharmacological applications. researchgate.netimist.maimist.ma

| Nitrogenous Reactant | Product Type | Reference(s) |

| Phenylhydrazine, m-Dinitrophenylhydrazine | Hydroxypyrazolines | researchgate.net |

| Orthophenylenediamine and derivatives | Benzodiazepines | researchgate.netimist.maimist.ma |

| Aniline | Spiro-quinolines | imist.ma |

Synthesis of Advanced Synthetic Intermediates and Complex Natural Product Analogs from (R)-Pulegone

(R)-Pulegone, the precursor to this compound, is a widely utilized chiral starting material in the total synthesis of numerous complex natural products and their analogs. afjbs.com Its readily available, enantiopure form makes it an attractive building block for creating intricate molecular architectures. mdpi.combeilstein-journals.org

(R)-Pulegone has been a key starting material in the synthesis of various natural products, including:

Magellanine, Magellaninone, and Paniculatine: A synthetic strategy employed an enone derived from (R)-pulegone to access a common advanced intermediate. mdpi.com

Halichlorine and Pinnaic Acid: An enone obtained in three steps from (R)-pulegone was a crucial intermediate in the asymmetric total synthesis of these marine alkaloids. rsc.org

Valerenic Acid: The enantioselective total synthesis of this sesquiterpenoid started from natural (R)-pulegone. researchgate.net

Perseanol: The first total synthesis of this complex isoryanodane diterpene was achieved in 16 steps from commercially available (R)-pulegone. nih.gov

Nardoaristolone B: The synthesis of this cyclopropane-containing natural product commenced with the preparation of a diene from (+)-(R)-pulegone. rsc.org

Ryanodine: A 15-step synthesis of (+)-ryanodol, a precursor to ryanodine, was accomplished starting from (S)-pulegone, the enantiomer of (R)-pulegone. walisongo.ac.id

The versatility of (R)-pulegone is further demonstrated by its use in synthesizing advanced intermediates for various complex molecules. nih.govnih.gov For example, it has been used to prepare fragments for convergent syntheses, where complex parts of a molecule are synthesized separately before being joined together. nih.govnih.gov This strategic use of (R)-pulegone and its derivatives, including the oxide, significantly streamlines the synthesis of complex and highly oxidized natural products. nih.gov

Convergent Total Synthesis of Complex Diterpene Natural Products (e.g., (+)-Perseanol)

(R)-Pulegone has been instrumental as a starting material in the total synthesis of complex natural products. A notable example is the first total synthesis of (+)-perseanol, an isoryanodane diterpene with significant antifeedant and insecticidal properties. nih.govresearchgate.netcaltech.educhemrxiv.orgchemrxiv.org This complex synthesis was achieved in 16 steps, demonstrating a convergent approach that unites two cyclopentyl fragments derived from (R)-pulegone. nih.govresearchgate.netcaltech.educhemrxiv.org

The synthesis strategy was designed to tackle the structural challenges of (+)-perseanol, which include a central bridging 7-membered lactol and two syn-diol motifs. nih.govchemrxiv.org A key aspect of the synthesis was the strategic introduction of the molecule's six hydroxyl groups to minimize the need for protecting groups and oxidation state manipulations. nih.gov The process involved the rapid assembly of the tetracyclic core of anhydroperseanol from readily accessible cyclopentyl building blocks, followed by late-stage oxidation to install the final diol. nih.govresearchgate.netcaltech.educhemrxiv.org This convergent fragment coupling, combined with strategic oxidation tactics, provides a concise route to highly oxidized and complex diterpenes. nih.govresearchgate.netcaltech.edu

Derivatization to Phosphonium (B103445) Salts via Regio- and Stereoselective Reactions

The reaction of (R)-pulegone with P-H-phosphonium salts results in the formation of 8-phosphonio-p-menthan-3-one salts with high regio- and stereoselectivity. researchgate.net This reaction provides a direct method for the synthesis of novel phosphonium salts derived from a readily available chiral precursor. researchgate.net The structures of these salts have been confirmed through various analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and X-ray diffraction analysis. researchgate.net

The development of new synthetic methods for phosphonium salts is of interest due to their potential applications in various fields, including their use as catalysts and their demonstrated antimicrobial and antitumor activities in other contexts. researchgate.net

Transformation to Pyrazoline Derivatives

(R)-Pulegone can be transformed into interesting pyrazoline derivatives. One such derivative, 3,3-dimethyl-3H-pyrazo[4,5-2'(S)-methyl]-cyclohexane-1,2-dioxide, has been synthesized from pulegone using hydroxylamine (B1172632) hydrochloride and sodium nitrite, proceeding through a stable intermediate. researchgate.netresearchgate.net The synthesis of nitrogen-containing derivatives of monoterpenoids like pulegone is an area of active research, as these compounds are considered promising candidates for biologically active substances. researchgate.net

Conversion to Leucine (B10760876) Derivatives and Insights into Biosynthetic Pathways

(R)-Pulegone has served as a chiral starting material for the synthesis of isotopically labeled leucine derivatives, which are crucial for studying biosynthetic pathways. cdnsciencepub.comcdnsciencepub.com Specifically, (2S,4S)- and (2R,4S)-[5,5,5-²H₃]leucine have been synthesized from (R)-pulegone. cdnsciencepub.com This synthesis involves the conversion of (R)-pulegone to (R)-citronellic acid, followed by a series of transformations including reduction, oxidation, and deuteration. cdnsciencepub.com

These labeled leucine diastereomers are valuable tools for investigating enzymatic reactions where the two diastereotopic methyl groups of leucine are differentiated. cdnsciencepub.com Such studies provide insight into the stereospecificity of enzymes involved in the biosynthesis of various natural products, including cyanolipids, certain amino acids, and antibiotics. cdnsciencepub.com The use of an optically pure starting material like (R)-pulegone is essential for obtaining the desired stereochemistry in the final labeled leucine products. cdnsciencepub.com Furthermore, the conversion of leucine to mevalonate (B85504) is a known pathway in the biosynthesis of isoprenoids in some organisms. tandfonline.com

Oxidative Transformations to Carboxylic Acid Derivatives (e.g., (R)-(+)-3-Methyladipic Acid)

The oxidative cleavage of (R)-pulegone provides a route to valuable carboxylic acid derivatives. For instance, the reaction of pulegone with sodium periodate (B1199274) in the presence of a ruthenium trichloride (B1173362) catalyst quantitatively yields (R)-3-methyladipic acid. researchgate.netresearchgate.net This dicarboxylic acid can then be utilized in further synthetic transformations. researchgate.net

The Baeyer-Villiger oxidation of ketones, a related oxidative transformation, is a well-established method for the synthesis of esters and lactones. sigmaaldrich.com While specific details on the Baeyer-Villiger reaction of this compound were not found in the provided search results, the general principles of this reaction are relevant to the oxidative transformations of cyclic ketones. More broadly, the oxidative cleavage of carbon-carbon double bonds in alkenes to produce carbonyl compounds is a fundamental transformation in organic synthesis, with various methods available, including ozonolysis and catalysis with transition metals. acs.org

Theoretical and Computational Research on R Pulegone Oxide

Molecular Modeling and Conformational Analysis (e.g., Axial vs. Equatorial Conformers)

Theoretical studies on (R)-(+)-pulegone, the direct precursor to (R)-pulegone oxide, have established the existence of two primary conformers based on the orientation of the substituent on the cyclohexane (B81311) ring. researchgate.net These are designated as the axial and equatorial conformers. Computational analyses consistently indicate that the equatorial conformer is the more stable of the two. researchgate.net This preference is a general principle in the conformational analysis of substituted cyclohexanes, where placing a bulky substituent in the equatorial position minimizes steric strain, specifically the 1,3-diaxial interactions that destabilize the axial conformer. jmb.or.kr

Molecular mechanics and Density Functional Theory (DFT) are the primary computational tools for these analyses. rsc.orgchemrxiv.org These methods allow for the calculation of the potential energy of different conformations, providing a quantitative measure of their relative stabilities. The energy difference between the conformers can be used to predict their relative populations at equilibrium. For instance, in substituted cyclohexanes, a larger A-value (conformational energy) for a substituent corresponds to a stronger preference for the equatorial position. researchgate.net

Table 1: General Conformational Preferences in Substituted Cyclohexanes

| Substituent | A-Value (kcal/mol) | Preferred Position | Rationale |

| Methyl | ~1.70 | Equatorial | Minimizes 1,3-diaxial interactions with axial hydrogens. researchgate.net |

| Isopropyl | ~2.1 | Equatorial | Increased steric bulk compared to methyl enhances equatorial preference. arxiv.org |

| Epoxide Ring (fused) | Variable | Influences local geometry | The fused ring introduces strain that can slightly distort the ideal chair conformation, but the principle of minimizing steric hindrance for other substituents remains. |

This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.com

The formation of this compound via the epoxidation of (R)-(+)-pulegone has been a subject of such theoretical examination. For example, the epoxidation using alkaline hydrogen peroxide is understood to proceed via a nucleophilic attack of a peroxide anion on the α,β-unsaturated ketone system. Computational studies of this reaction mechanism suggest that the stereochemical outcome is dictated by the energetics of the transition states. The major diastereomer is formed through an endo transition state that favors axial attack, a preference attributed to minimizing steric hindrance from the C-10 methyl group. The formation of the minor diastereomer proceeds through a less favored equatorial attack, which incurs greater torsional strain.

While the literature extensively covers the formation of this compound, detailed quantum chemical studies on its subsequent reactions are less common. However, the methodologies are well-established. tuwien.ac.atnih.gov For instance, the acid-catalyzed ring-opening of the epoxide to form diols or the dehydration to menthofuran (B113398) are reactions amenable to computational analysis. A theoretical study of these reactions would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of this compound and its potential products.

Transition State Searching: Using algorithms like the nudged elastic band (NEB) method or similar techniques to locate the saddle point on the potential energy surface that connects reactants and products. arxiv.org

Frequency Analysis: Calculating vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to determine zero-point vibrational energies and thermal corrections to the Gibbs free energy. nih.gov

These calculations would provide critical insights into the reaction kinetics and thermodynamics, explaining why certain metabolic pathways are favored over others.

In Silico Prediction of Metabolic Pathways and Experimental Validation

This compound is a known key intermediate in the hepatic metabolism of (R)-(+)-pulegone, which is primarily mediated by cytochrome P-450 (CYP) enzymes. nih.gov Computational (in silico) tools play an increasingly important role in predicting the metabolic fate of xenobiotics, including natural products like this compound. chemrxiv.orgfemaflavor.org

A variety of in silico tools can predict potential metabolites. These programs often use a combination of knowledge-based systems, which contain databases of known metabolic reactions, and machine learning algorithms trained on extensive metabolic data. femaflavor.orgnih.gov For this compound, these tools would likely predict transformations focusing on the reactive epoxide ring.

Predicted Metabolic Pathways:

Hydrolysis: Enzymatic hydrolysis of the epoxide ring by epoxide hydrolases to yield diastereomeric diols. This is generally a detoxification pathway.

Dehydration/Rearrangement: Acid-catalyzed or enzymatic rearrangement to form menthofuran, a known hepatotoxic metabolite. nih.gov

Glutathione (B108866) Conjugation: Attack by the nucleophilic thiol of glutathione, catalyzed by glutathione S-transferases, leading to the formation of a mercapturic acid precursor, another major detoxification route. imist.ma

Experimental Validation: The predictions generated by in silico models require experimental validation. jmb.or.kr Standard methodologies include:

In Vitro Assays: Incubating this compound with liver microsomes (which contain CYP enzymes) or hepatocytes and analyzing the resulting mixture using techniques like HPLC and mass spectrometry (MS) to identify the formed metabolites. nih.gov

Isotope Tracing: Synthesizing ¹⁴C-labeled this compound allows for tracking its metabolic fate in vivo or in vitro, ensuring that all metabolites are accounted for. imist.ma

Table 2: In Silico Tools and Their Application in Metabolite Prediction

| In Silico Tool | Prediction Approach | Potential Predicted Metabolites of this compound |

| SwissADME | Knowledge-based, physicochemical properties | Epoxide hydrolysis products, potential for CYP-mediated reactions. |

| Toxtree | Decision tree, structural alerts | Highlights the epoxide and α,β-unsaturated carbonyl as potential alerts for reactivity and toxicity. researchgate.net |

| VEGA-QSAR | QSAR models, consensus-based prediction | Predicts mutagenicity and carcinogenicity based on structural features, consistent with epoxide reactivity. researchgate.net |

| Meteor Nexus | Knowledge-based reasoning | Predicts phase I and II metabolites, including hydrolysis, reduction, and conjugation products. femaflavor.org |

Molecular Docking Studies and Molecular Dynamics Simulations for Ligand-Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. nih.govnih.gov These methods can provide insights into the binding affinity, orientation of the ligand in the active site, and the specific intermolecular interactions that stabilize the complex. mdpi.com

For this compound, a primary target for such studies would be the cytochrome P450 enzymes responsible for its metabolism. nih.gov While specific docking studies for this compound were not found in the reviewed literature, studies on its precursor, pulegone (B1678340), and other terpenes provide a clear blueprint for how such an investigation would be conducted. mdpi.com

Molecular Docking Workflow:

Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein (e.g., a human CYP enzyme) from a repository like the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

Docking Simulation: Use software like AutoDock or Glide to place the ligand into the active site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The program calculates a binding score for each pose, estimating the binding affinity. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the interaction. nih.gov This can reveal:

The stability of the ligand's binding pose.

Conformational changes in the protein upon ligand binding.

The role of water molecules in the binding site.

A more accurate estimation of binding free energy.

Table 3: Hypothetical Molecular Docking Study of this compound with CYP3A4

| Parameter | Description |

| Target Protein | Human Cytochrome P450 3A4 (e.g., PDB ID: 3UA1) mdpi.com |

| Ligand | This compound (optimized 3D structure) |

| Docking Software | AutoDock Vina |

| Predicted Binding Site | The heme-containing active site of the enzyme. |

| Potential Interactions | Hydrophobic interactions with nonpolar residues in the active site; potential hydrogen bonding between the epoxide oxygen or ketone and polar residues. |

| Expected Outcome | A predicted binding energy (e.g., in kcal/mol) and the most stable binding pose, suggesting how the molecule orients for metabolism. |

Computational Studies on Chirality Transfer Phenomena and Intermolecular Interactions

Chirality transfer is a phenomenon where a chiral molecule induces a chiral response in an achiral molecule through intermolecular interactions. uni-bonn.deresearchgate.net Vibrational Circular Dichroism (VCD) spectroscopy is a key experimental technique for observing this effect, as it is sensitive to the chiral arrangement of molecules in solution. nih.gov

Computational studies, particularly those combining DFT calculations with VCD spectral simulation, have been instrumental in understanding chirality transfer. researchgate.netafjbs.com Several such studies have been performed on (R)-(+)-pulegone, the precursor of this compound. researchgate.netafjbs.com These studies demonstrate that when (R)-(+)-pulegone is dissolved in an achiral solvent like chloroform (B151607) (CHCl₃), the solvent molecules in the immediate vicinity of the chiral solute can adopt a preferred, non-random orientation. acs.org This induced chiral arrangement of solvent molecules can result in observable VCD signals for the vibrational modes of the achiral solvent. google.es

The computational approach to studying these phenomena involves:

Modeling the Supermolecule: Creating a computational model of a complex consisting of one molecule of the chiral solute (this compound) and one or more molecules of the achiral solvent.

Geometry Optimization: Calculating the most stable geometric arrangement of this solute-solvent complex using DFT methods.

VCD Spectra Calculation: Simulating the VCD spectrum for the optimized complex. The calculations can predict which vibrational modes of the achiral solvent will become VCD-active and the sign of their Cotton effects.

By comparing the computed spectra with experimental VCD data, researchers can confirm the presence of chirality transfer and gain detailed insights into the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) responsible for it. nih.gov This approach provides a powerful probe into the subtle structural details of solute-solvent interactions at the molecular level. uni-bonn.de

Future Directions and Research Challenges for R Pulegone Oxide Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

Future research must focus on developing novel synthetic strategies that are not only more efficient but also highly stereoselective. The goal is to achieve higher yields of the desired diastereomer while minimizing waste and the use of hazardous reagents, aligning with the principles of green chemistry. The intricate synthesis of complex natural products like (+)-perseanol, which starts from (R)-pulegone, underscores the demand for sophisticated and controlled synthetic methodologies. scispace.comchemrxiv.org Exploring enzymatic and chemo-enzymatic approaches could provide highly selective and sustainable alternatives to traditional chemical methods.

Table 1: Current and Future Synthetic Approaches for (R)-Pulegone Oxide

| Approach | Current Methods | Future Directions | Key Challenges |

| Chemical Synthesis | Epoxidation with mCPBA or H₂O₂/NaOH. | Development of novel catalysts for stereoselective epoxidation; Flow chemistry for improved control and scalability. | Achieving high diastereoselectivity; Minimizing by-product formation; Improving reaction kinetics. |

| Biocatalytic Synthesis | Limited application currently. | Use of engineered enzymes (e.g., P450s, epoxidases) for high selectivity; Whole-cell biotransformation. | Enzyme stability and cost; Optimization of reaction conditions for biocatalysts. |

| Sustainability | Often involves stoichiometric use of oxidants and organic solvents. | Use of greener oxidants (e.g., O₂, H₂O₂ with benign catalysts); Solvent-free reaction conditions. mdpi.com | Maintaining high efficiency and selectivity under green conditions. |

Comprehensive Elucidation of Undiscovered Metabolic Pathways and the Bioactivity of Novel Metabolites

This compound is recognized as a key intermediate in the hepatic metabolism of (R)-pulegone. The primary metabolic fate of (R)-pulegone involves its oxidation by cytochrome P450 (CYP) enzymes. nih.gov This process can lead to the formation of menthofuran (B113398), a metabolite often linked to hepatotoxicity. nih.govmedchemexpress.cominchem.org However, the metabolic network is complex, with studies identifying numerous phase I and phase II metabolites in rats. europa.eunih.gov

A significant research challenge is the complete characterization of all metabolic pathways originating from this compound. While its conversion to menthofuran is established, other potential transformations, such as enzymatic hydrolysis to diastereomeric diols, are less understood. Future studies should aim to identify and quantify these alternative metabolites in various biological systems, including human-derived models. Furthermore, the specific biological activities of these novel metabolites are largely unknown. Investigating their potential bioactivity is crucial for a complete understanding of the toxicological and pharmacological profile of the parent compound.

Detailed Characterization of Molecular Targets and Signaling Pathways in Diverse Biological Systems

Research on the parent compound, (R)-(+)-pulegone, has revealed its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB, Nrf-2, and MAPK pathways. koreascience.krkoreamed.orgajol.infomedchemexpress.com For instance, pulegone (B1678340) has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and down-regulate the activation of NF-κB and MAPKs in cell models. koreamed.orgresearchgate.net

A critical future direction is to determine whether this compound and its downstream metabolites interact with these same pathways or if they possess unique molecular targets. It is essential to move beyond the parent compound and characterize the specific molecular interactions of the oxide derivative. Research should focus on identifying the direct protein targets (e.g., enzymes, receptors) and elucidating how this compound modulates their function and the subsequent signaling cascades in different cell types and biological contexts. This will clarify whether the observed biological effects are attributable to the parent compound, the oxide, or other metabolites.

Table 2: Investigated Signaling Pathways for Pulegone and Future Research for this compound

| Signaling Pathway | Observed Effects of Pulegone | Future Research for this compound |

| NF-κB Pathway | Down-regulation of LPS-induced activation. koreamed.orgresearchgate.net | Investigate direct or indirect modulation by the oxide; Identify specific components of the pathway affected. |

| Nrf-2/HO-1 Pathway | Upregulation of Nrf-2 and HO-1 expression. koreascience.krkoreamed.org | Determine if the oxide derivative contributes to the antioxidant response via this pathway. |

| MAPK Pathways (p38, ERK, JNK) | Suppression of phosphorylation. koreamed.orgajol.info | Characterize the specific effects of the oxide on individual MAPK cascades. |

| TRP Channels | Pulegone induces pain-related behaviors via TRPA1. medchemexpress.com | Screen for potential activity of the oxide at TRP channels and other ion channels. |

Exploration of Structure-Activity Relationships for the Design and Development of Bioactive Derivatives

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing new, potent, and safe derivatives. Preliminary studies on related p-menthane (B155814) derivatives have begun to shed light on these structure-activity relationships (SAR). For example, the presence and position of functional groups like ketones and epoxides can significantly influence cytotoxicity against tumor cell lines. mdpi.com Similarly, SAR studies have been conducted on monoterpenoids, including (R)-pulegone and piperitone (B146419) oxide, to evaluate their insecticidal potential. mdpi.com

A major research challenge is to systematically synthesize a library of this compound derivatives with modifications at various positions of the p-menthane skeleton. By evaluating the biological activity of these analogues, researchers can build robust SAR models. This knowledge will guide the rational design of new compounds with enhanced desired activities (e.g., anti-inflammatory, insecticidal) and potentially reduced toxicity.

Advanced Analytical Methodologies for Trace Analysis and Comprehensive Metabolite Profiling